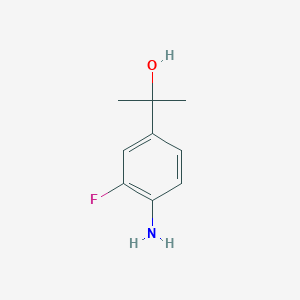

2-(4-Amino-3-fluorophenyl)propan-2-ol

Description

2-(4-Amino-3-fluorophenyl)propan-2-ol (CAS No. 1524245-55-3) is a fluorinated aromatic alcohol with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol . Structurally, it features a propan-2-ol backbone attached to a 4-amino-3-fluorophenyl group. The compound is stored under dark, dry conditions at 2–8°C to ensure stability. Its safety profile includes hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), with precautionary measures emphasizing protective equipment and handling protocols .

Properties

IUPAC Name |

2-(4-amino-3-fluorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJLIVXYYCBSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)N)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-fluorophenyl)propan-2-ol typically involves the following steps:

Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 2-(4-Amino-3-fluorophenyl)propan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-(4-Amino-3-fluorophenyl)propan-2-one.

Reduction: Formation of 2-(4-Amino-3-fluorophenyl)propane.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Amino-3-fluorophenyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity to certain receptors. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-(4-Amino-3-fluorophenyl)propan-2-ol, three structurally related compounds are analyzed:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

This could influence solubility, bioavailability, and receptor binding in pharmacological contexts . Reactivity: The amino group (-NH₂) in the target compound may render it more reactive in nucleophilic or coupling reactions than its methyl or methoxy counterparts.

These effects are often linked to adrenoceptor modulation (e.g., α₁, β₁), suggesting that the fluorine and amino groups in the target compound might enhance receptor affinity or selectivity.

This underscores the need for stringent handling protocols for fluorinated/aminated analogs .

Applications: 2-(4-Methylphenyl)propan-2-ol is noted for its use in fragrances (e.g., "cherry propanol") due to its cymene-like odor , whereas the methoxy variant may serve as a precursor in organic synthesis.

Biological Activity

2-(4-Amino-3-fluorophenyl)propan-2-ol, also known by its CAS number 1524245-55-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H10FN

- Molecular Weight : 155.17 g/mol

- CAS Number : 1524245-55-3

The biological activity of 2-(4-amino-3-fluorophenyl)propan-2-ol is primarily attributed to its structural characteristics that allow it to interact with various biological targets. The presence of the amino and fluorine groups in the molecule enhances its ability to form hydrogen bonds and engage in hydrophobic interactions with proteins.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, which could be beneficial in treating neurological disorders.

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, possibly through disruption of bacterial cell membranes or interference with metabolic pathways.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Potential inhibition of neurodegenerative processes | |

| Anticancer | Induced apoptosis in cancer cell lines |

Case Studies

-

Neuroprotective Effects :

A study investigated the effects of 2-(4-amino-3-fluorophenyl)propan-2-ol on neuronal cells exposed to neurotoxic agents. Results indicated a significant reduction in cell death, suggesting a protective effect against oxidative stress and apoptosis. This positions the compound as a potential candidate for further development in neurodegenerative disease therapies. -

Antimicrobial Activity :

Research conducted on various bacterial strains demonstrated that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity, leading to cell lysis. -

Anticancer Properties :

In vitro studies on cancer cell lines (e.g., PC-3 prostate cancer cells) revealed that treatment with 2-(4-amino-3-fluorophenyl)propan-2-ol resulted in reduced cell viability and increased apoptosis rates. These findings suggest its potential utility as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.